

Molecular Structure of Potassium L-alaninate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Potassium L-alaninate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **Potassium L-alaninate** (C₃H₆KNO₂), the potassium salt of the L-isomer of the amino acid alanine. This document synthesizes available data on its synthesis, physicochemical properties, and spectroscopic signature. Due to the limited availability of single-crystal X-ray diffraction data for pure **Potassium L-alaninate** in the public domain, this guide presents a combination of experimental data from related compounds and computationally derived structural parameters to offer a thorough understanding of its molecular architecture. Detailed experimental protocols for the synthesis and characterization are also provided.

Introduction

Potassium L-alaninate is an organic salt formed from the neutralization of the non-essential amino acid L-alanine with potassium hydroxide.[1][2] L-alanine is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. The salt form, Potassium L-alaninate, is of interest in various fields, including biochemistry, pharmaceutical sciences, and industrial chemistry, due to its potential applications as a biocompatible buffer, a component in cell culture media, and a precursor in chemical synthesis.[1] Understanding its precise molecular structure is paramount for elucidating its chemical behavior, reactivity, and potential interactions in biological and chemical systems.



This guide aims to provide a detailed technical resource on the molecular structure of **Potassium L-alaninate**, addressing the needs of researchers and professionals in drug development and related scientific disciplines.

Physicochemical Properties

A summary of the key physicochemical properties of **Potassium L-alaninate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ KNO ₂	[2]
Molecular Weight	127.18 g/mol	[2]
IUPAC Name	potassium;(2S)-2- aminopropanoate	[2]
CAS Number	34237-23-5	[2]
Canonical SMILES	CC(C(=O)[O-])N.[K+]	[2]

Synthesis of Potassium L-alaninate

The primary method for the synthesis of **Potassium L-alaninate** is through a neutralization reaction between L-alanine and potassium hydroxide in an aqueous solution.[1]

Experimental Protocol: Aqueous Synthesis

Materials:

- L-alanine (C₃H₇NO₂)
- Potassium hydroxide (KOH)
- Deionized water
- · Magnetic stirrer and stir bar
- Beaker

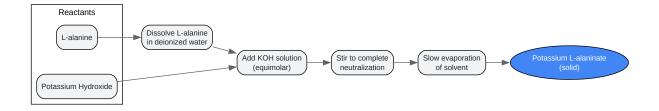


pH meter

Procedure:

- Dissolve a known molar equivalent of L-alanine in deionized water in a beaker with continuous stirring until fully dissolved.
- Slowly add an equimolar amount of potassium hydroxide solution to the L-alanine solution while monitoring the pH.
- Continue stirring until the reaction is complete, indicated by a stable pH value. The final pH is typically in the range of 10.5-11.0.
- The resulting solution contains Potassium L-alaninate.
- For obtaining the solid product, the water can be removed by slow evaporation at room temperature or under reduced pressure.

Logical Workflow for Aqueous Synthesis:



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Aqueous synthesis of Potassium L-alaninate.

Molecular Structure and Crystallography

As of the latest literature review, a complete single-crystal X-ray diffraction study for pure **Potassium L-alaninate** is not readily available. However, studies on related compounds, such



as L-alanine doped with potassium salts and coordination complexes of **Potassium L-alaninate**, provide valuable insights into its likely crystal packing and molecular geometry.[3][4] [5]

Expected Crystal System and Space Group

Based on studies of L-alanine co-crystallized with potassium chloride, it is plausible that **Potassium L-alaninate** may crystallize in the orthorhombic system.[6] However, this remains to be experimentally confirmed for the pure salt.

Computationally Derived Molecular Geometry

In the absence of experimental crystallographic data, computational methods provide a reliable estimation of the molecular geometry. The bond lengths and angles for the L-alaninate anion have been calculated and are presented in Table 2. These values are consistent with those observed in other metal complexes of alaninate.



Bond/Angle	Atom 1	Atom 2	Atom 3	Predicted Value
Bond Lengths (Å)				
Са	C'	-	~1.53	
Са	N	-	~1.47	
Са	Сβ	-	~1.52	
C'	01	-	~1.25	
C'	O2	-	~1.25	
Bond Angles (°)				
N	Cα	C'	~111	
N	Cα	Сβ	~110	_
C'	Сα	Сβ	~110	_
01	C'	O2	~125	_
01	C'	Cα	~117	_
O2	C'	Сα	~118	

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and quality control of **Potassium L-alaninate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Potassium L-alaninate** is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The deprotonation of the carboxylic acid and the presence of the free amino group in the alaninate anion will result in a distinct spectrum compared to zwitterionic L-alanine.

Experimental Protocol: FTIR Spectroscopy



- Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground
 Potassium L-alaninate with dry potassium bromide powder.
- Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
- Data Analysis: Identify and assign the characteristic absorption bands.

Expected FTIR Vibrational Modes:

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching vibrations of the amino group
~2950-2850	C-H stretching vibrations of the methyl and methine groups
~1600-1550	Asymmetric stretching of the carboxylate group (COO ⁻)
~1450	C-H bending vibrations
~1410	Symmetric stretching of the carboxylate group (COO ⁻)
~1350	C-H bending vibrations
Below 1000	C-N stretching and other skeletal vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **Potassium L-alaninate** in solution.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of **Potassium L-alaninate** in a suitable deuterated solvent, such as D₂O.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.



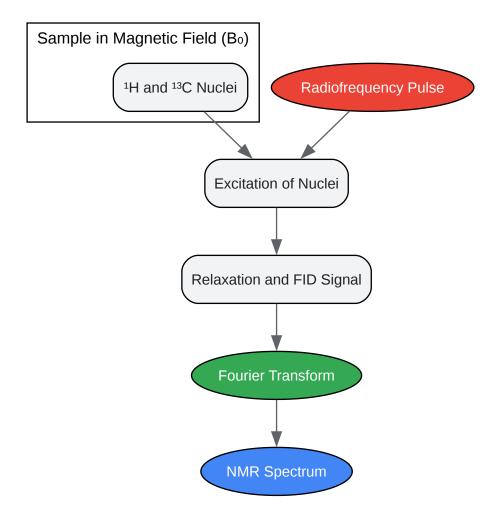
• Data Analysis: Assign the chemical shifts to the corresponding nuclei.

Expected NMR Chemical Shifts (in D₂O):

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
¹H NMR		
Ηα	~3.7	Quartet
Нβ	~1.4	Doublet
¹³ C NMR		
C' (COO-)	~180	Singlet
Сα	~52	Singlet
Сβ	~18	Singlet

Signaling Pathway for NMR Signal Generation:





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Simplified workflow of NMR signal acquisition.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds.

Expected Raman Shifts:



Raman Shift (cm ⁻¹)	Assignment
~2950-2850	C-H stretching vibrations
~1410	Symmetric stretching of the carboxylate group (COO ⁻)
~850	C-C stretching

Conclusion

This technical guide has synthesized the available information on the molecular structure of **Potassium L-alaninate**. While a definitive experimental crystal structure remains to be published, a combination of data from related compounds and computational modeling provides a robust understanding of its molecular geometry and spectroscopic characteristics. The provided experimental protocols offer a foundation for the synthesis and characterization of this important biomolecule. Further research, particularly single-crystal X-ray diffraction studies, is warranted to provide a more precise and experimentally validated model of its solid-state structure.

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To cite this document: BenchChem. [Molecular Structure of Potassium L-alaninate: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15175559#molecular-structure-of-potassium-l-alaninate]

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